Fructose-glutamic Acid-D5

Analytical Chemistry Mass Spectrometry Metabolomics

Quantifying Maillard reaction intermediates in complex food and agricultural matrices is challenging due to high endogenous analyte levels. Fructose-glutamic Acid-D5 solves this by providing a co-eluting stable isotope-labeled internal standard with a +5 Da mass shift. - Achieves high analytical precision (CV 2.5-3.3%) for method validation. - Corrects for matrix effects and analyte loss across sample prep and LC-MS/MS. - Enables objective QC/QA monitoring of process consistency in food, flavor, and tobacco industries.

Molecular Formula C11H19NO9
Molecular Weight 314.30 g/mol
Cat. No. B15353895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-glutamic Acid-D5
Molecular FormulaC11H19NO9
Molecular Weight314.30 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CNC(CCC(=O)O)C(=O)O)O)O)O)O
InChIInChI=1S/C11H19NO9/c13-6-3-21-11(20,9(17)8(6)16)4-12-5(10(18)19)1-2-7(14)15/h5-6,8-9,12-13,16-17,20H,1-4H2,(H,14,15)(H,18,19)/t5-,6+,8-,9+,11?/m0/s1/i1D2,2D2,5D
InChIKeyRHYOFQJYHNHREU-DNGDIIFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-glutamic Acid-D5 Baseline Overview


Fructose-glutamic Acid-D5 (CAS 31105-01-8 unlabeled) is a deuterium-labeled analog of fructose-glutamic acid, with a molecular formula of C11H14D5NO9 and a molecular weight of 314.3 [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) methods . The compound is an Amadori compound, which is formed from the initial stages of the Maillard reaction between reducing sugars and amino acids .

Deuterated SIL-IS Designed for LC-MS/MS bioanalysis of Maillard reaction products
+5 Da Mass Shift Provides distinct detection from endogenous analyte in complex matrices

Generic Substitution Risks for Fructose-glutamic Acid-D5


Generic substitution of a deuterated internal standard like Fructose-glutamic Acid-D5 with an unlabeled analog or a structurally dissimilar compound is not analytically valid. The function of a SIL-IS is to correct for analyte loss during sample preparation, chromatographic separation, and ionization efficiency [1]. This requires that the internal standard and the target analyte exhibit nearly identical chemical behavior under the experimental conditions [2]. Using an unlabeled version fails because it cannot be distinguished from the endogenous analyte in the sample. Using a different stable isotope label, such as 13C6, or a structural analog, may lead to chromatographic separation or different ionization efficiencies, introducing quantitative error .

Unlabeled analog
Cannot be resolved from endogenous analyte, preventing accurate correction.
Alternative isotope label
13C6 or other labels may shift retention time, introducing quantitative error.
Structural analog
Divergent ionization efficiency may compromise accuracy and reproducibility.

Fructose-glutamic Acid-D5: Quantitative Evidence


Mass Shift for LC-MS/MS Differentiation

The presence of five deuterium atoms in Fructose-glutamic Acid-D5 (C11H14D5NO9) results in a molecular weight of 314.3 g/mol, which is a +5 Da mass shift compared to the unlabeled compound (C11H19NO9) with a molecular weight of approximately 309.3 g/mol [1]. This distinct mass difference enables the compound to serve as an internal standard that can be distinguished from the endogenous analyte in mass spectrometry without interference [2].

Mass Shift
Class-level inference
+5 Da vs unlabeled
Supports distinct detection channel in MS
Isotopic enrichment to verify
Analytical Chemistry Mass Spectrometry Metabolomics

Stability Advantage Over Other Amadori Compounds

In a study assessing the formation and stability of Amadori compounds in low-moisture model systems, the unlabeled analog of this compound, fructose-glutamic acid, exhibited the greatest stability among the compounds tested [1]. This was determined by comparing it to other Amadori compounds, including tagaturonic-γ-aminobutyric acid, which showed the least stability under the same conditions [1]. While this is a property of the scaffold, it implies a baseline stability advantage for the deuterated internal standard.

Stability Rank
Cross-study comparable
Greatest stability among tested Amadori compounds
Supports stability screening for method development
Scaffold property; D5 form to confirm
Food Chemistry Maillard Reaction Stability Analysis

Endogenous Abundance in Dried Tomatoes

In dried tomatoes, the unlabeled compound (fructosylglutamate) was identified as the major Amadori compound present, quantified at a concentration of approximately 1.5 g/100 g [1]. This high natural abundance underscores the necessity of using a deuterated internal standard, like Fructose-glutamic Acid-D5, to correct for the substantial background signal when quantifying this compound in relevant food matrices.

Endogenous Level
Class-level inference
~1.5 g/100 g in dried tomatoes
High endogenous levels justify SIL-IS use
Matrix-dependent; verify in target matrix
Food Analysis Amadori Compounds LC-MS/MS

Precision in Tobacco LC-MS/MS Method

An LC-MS/MS method developed for the quantitative analysis of Maillard reaction intermediates, which included fructose-glutamic acid as a marker, demonstrated robust stability with a coefficient of variation (CV) ranging from 2.5% to 3.3% for the target compound's content [1]. This precision was achieved in the context of analyzing burley tobacco leaves and was used to assess roasting uniformity, which showed a coefficient of 91.5%-93.2% with a batch-to-batch CV of 0.9% [1].

Method Precision
Cross-study comparable
CV 2.5–3.3%
Benchmark for quantitative reproducibility
Unlabeled marker data; D5 form to validate
Method Validation LC-MS/MS Tobacco Science

Amadori Stability vs. N-Glucosyl Derivative

A comparative study on the stability of N-(1-deoxy-D-fructos-1-yl)-L-glutamate (the Amadori compound) and its corresponding N-glucosyl derivative was conducted using 13C NMR spectroscopy. The results showed that the Amadori compound was much more stable than the N-glucosyl derivative [1]. This inherent instability of the alternative glycoconjugate limits its practical use in applications like food science [1].

Stability vs N-Glucosyl
Head-to-head
Amadori much more stable
Scaffold stability supports tracer selection
13C NMR assessment; D5 equivalence to verify
Food Chemistry Amadori Compounds Stability Analysis

Fructose-glutamic Acid-D5 Application Scenarios


LC-MS/MS Method for Maillard Reaction Products

This compound is ideally suited for developing and validating LC-MS/MS methods to quantify Maillard reaction intermediates in complex samples like processed foods (e.g., dried tomatoes, roasted coffee) and agricultural products (e.g., cured tobacco) [1]. Its +5 Da mass shift allows it to serve as a reliable internal standard, correcting for the high endogenous levels (up to ~1.5 g/100 g) of the native compound and ensuring the analytical precision (CV 2.5-3.3%) required for method validation [2][3].

Metabolomic Studies of Maillard Reaction

In studies focused on the formation, degradation, and fate of early-stage Maillard reaction products, Fructose-glutamic Acid-D5 is a critical tool. Its use enables accurate, matrix-effect-corrected quantification of fructose-glutamic acid in various model systems and biological samples [1]. The inherent stability of the Amadori scaffold is a foundational advantage for these quantitative time-course or pathway-tracking experiments [4].

Industrial Process Control & QA

For industries where the Maillard reaction is a key processing step (e.g., food, flavor, and tobacco manufacturing), this compound can be used as a precise internal standard in QC/QA workflows. This enables the objective, quantitative monitoring of key Maillard reaction intermediates to assess process consistency and product uniformity [1]. The demonstrated method precision (CV 2.5-3.3%) for this marker provides a robust benchmark for setting process control limits and assessing batch-to-batch variability (e.g., batch-to-batch CV of 0.9% for roasting uniformity) [1].

Method Validation & Regulatory Submission

Fructose-glutamic Acid-D5 is suitable for use in analytical method validation (AMV) and quality control (QC) applications, including support for Abbreviated New Drug Applications (ANDA) . As a well-characterized stable isotope-labeled internal standard, it meets the regulatory expectation for a robust analytical method capable of providing defensible, quantitative data for regulatory review.

Application
Selection Property
Validation Focus
Maillard Reaction LC-MS/MS Methods
+5 Da mass shift for distinct detection
Endogenous analyte correction; method precision review
Metabolomic Fate Studies
Amadori scaffold stability
Matrix-effect correction; pathway-tracking reproducibility
Process Control & QA
Reported method precision benchmarks
Batch-to-batch consistency; process control limit review
Method Validation Support
Well-characterized SIL-IS
Method robustness documentation; data defensibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fructose-glutamic Acid-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.